Cas no 1341071-49-5 (4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid)

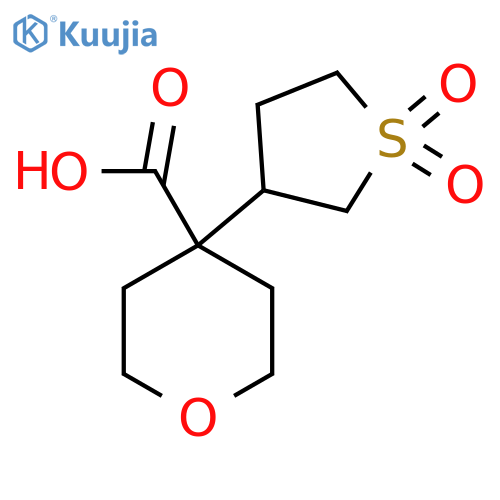

1341071-49-5 structure

商品名:4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid

- 1341071-49-5

- AKOS012202290

- CS-0287787

- EN300-1990804

- 4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid

-

- インチ: 1S/C10H16O5S/c11-9(12)10(2-4-15-5-3-10)8-1-6-16(13,14)7-8/h8H,1-7H2,(H,11,12)

- InChIKey: SYGJGQOKBZXTPT-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C1)C1(C(=O)O)CCOCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 248.07184478g/mol

- どういたいしつりょう: 248.07184478g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990804-0.1g |

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |

1341071-49-5 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1990804-2.5g |

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |

1341071-49-5 | 2.5g |

$1509.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-100mg |

4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |

1341071-49-5 | 98% | 100mg |

¥32385.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-500mg |

4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |

1341071-49-5 | 98% | 500mg |

¥40737.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-1g |

4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |

1341071-49-5 | 98% | 1g |

¥42444.00 | 2024-08-09 | |

| Enamine | EN300-1990804-5.0g |

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |

1341071-49-5 | 5g |

$4557.0 | 2023-06-01 | ||

| Enamine | EN300-1990804-10g |

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |

1341071-49-5 | 10g |

$3315.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358457-250mg |

4-(1,1-Dioxidotetrahydrothiophen-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |

1341071-49-5 | 98% | 250mg |

¥31250.00 | 2024-08-09 | |

| Enamine | EN300-1990804-5g |

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |

1341071-49-5 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-1990804-1.0g |

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid |

1341071-49-5 | 1g |

$1572.0 | 2023-06-01 |

4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1341071-49-5 (4-(1,1-dioxo-1lambda6-thiolan-3-yl)oxane-4-carboxylic acid) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量